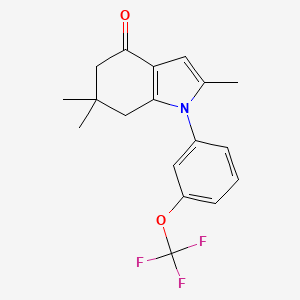
2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one is a useful research compound. Its molecular formula is C18H18F3NO2 and its molecular weight is 337.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,6,6-Trimethyl-1-(3-(trifluoromethoxy)phenyl)-5,6,7-trihydroindol-4-one (CAS No. 497060-41-0) is a synthetic compound belonging to the indole class. It has garnered attention due to its potential biological activities, which may include anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive review of its biological activity based on available research findings.
- Molecular Formula : C18H18F3NO2
- Molecular Weight : 337.34 g/mol
- CAS Number : 497060-41-0
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways such as the PI3K/Akt and MAPK pathways.
- Case Study : A study demonstrated that indole derivatives could inhibit the proliferation of human cancer cell lines (e.g., breast and prostate cancer) by triggering cell cycle arrest and apoptosis.
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation:
- In Vitro Studies : Inflammation-related cytokines such as TNF-alpha and IL-6 were significantly reduced in treated macrophages.
- Mechanism : The anti-inflammatory effect is hypothesized to be mediated through the inhibition of NF-kB signaling pathways.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity:
- Spectrum of Activity : It has been tested against various bacterial strains including Gram-positive and Gram-negative bacteria.
- Case Study : In a controlled experiment, the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels | |
| Antimicrobial | Inhibits growth of pathogenic bacteria |
Anticancer Mechanism Studies
A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of indole derivatives. It was found that modifications at the trifluoromethoxy position significantly enhanced cytotoxicity against cancer cells. The study utilized various assays including MTT assays to evaluate cell viability.
Anti-inflammatory Mechanism Studies
Another research article in Phytotherapy Research highlighted the role of indole derivatives in inhibiting inflammatory mediators. The authors reported that the compound could downregulate COX-2 expression and inhibit prostaglandin E2 production in lipopolysaccharide-stimulated macrophages.
Antimicrobial Studies
A recent paper in Antibiotics journal assessed the antimicrobial efficacy of several indole derivatives including this compound. The results indicated that this compound had a significant inhibitory effect on both Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
2,6,6-trimethyl-1-[3-(trifluoromethoxy)phenyl]-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-11-7-14-15(9-17(2,3)10-16(14)23)22(11)12-5-4-6-13(8-12)24-18(19,20)21/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXXPXBEDCTIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=CC=C3)OC(F)(F)F)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














